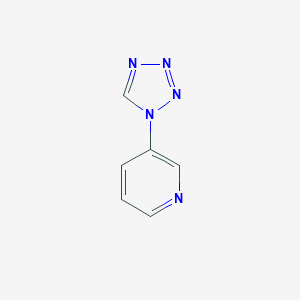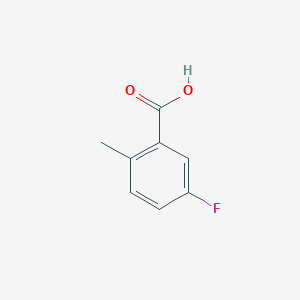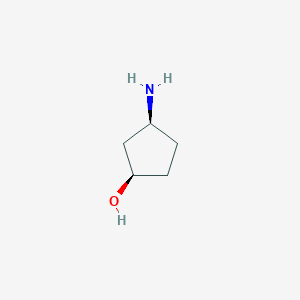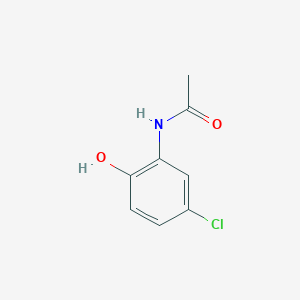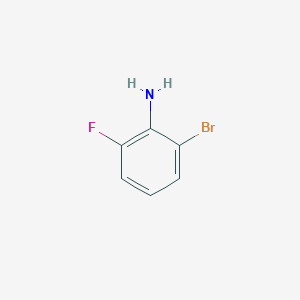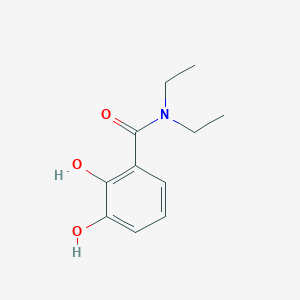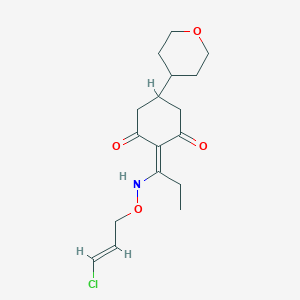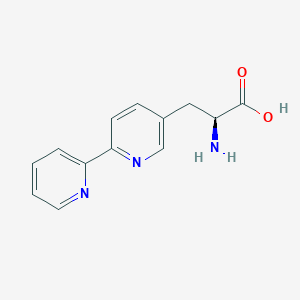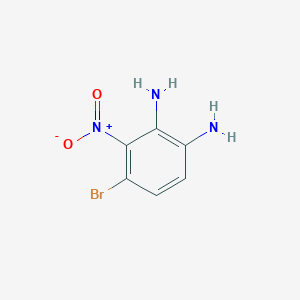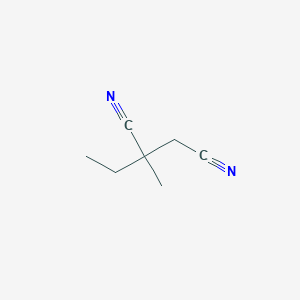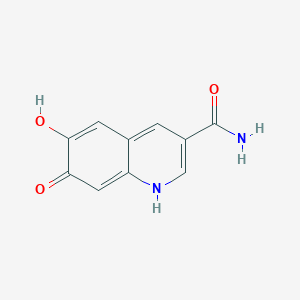
6,7-Dihydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyquinoline-3-carboxamide (DHCQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHCQ belongs to the quinoline family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to induce apoptosis through the upregulation of p53 and downregulation of Bcl-2.
Biochemical And Physiological Effects
6,7-Dihydroxyquinoline-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of therapeutic agents. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide. One area of interest is the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide and its potential interactions with other compounds. Furthermore, the potential toxicity of 6,7-Dihydroxyquinoline-3-carboxamide needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, 6,7-Dihydroxyquinoline-3-carboxamide is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy, making it readily available for use in research. The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has several advantages for use in lab experiments, including its wide range of biological activities. However, its potential toxicity needs to be further investigated to determine its safety for use in vivo. There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide, including the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents and further studies to elucidate its mechanism of action and potential interactions with other compounds.
Synthesis Methods
6,7-Dihydroxyquinoline-3-carboxamide can be synthesized through a variety of methods, including the reaction of 6,7-dihydroxyquinoline with a carboxylic acid derivative. One such method involves the reaction of 6,7-dihydroxyquinoline with ethyl chloroformate in the presence of triethylamine and subsequent reaction with ammonium hydroxide to yield 6,7-Dihydroxyquinoline-3-carboxamide.
Scientific Research Applications
6,7-Dihydroxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
properties
CAS RN |
146515-41-5 |
|---|---|
Product Name |
6,7-Dihydroxyquinoline-3-carboxamide |
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6,7-dihydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |
InChI Key |
QCHSGPSLDDTZPB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |
Canonical SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
synonyms |
3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)
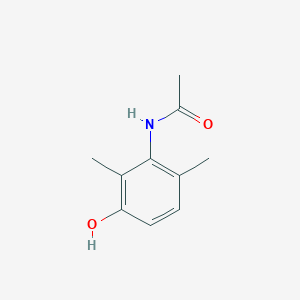
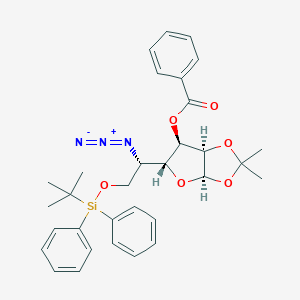
![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)
